2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(quinolin-8-yl)acetamide
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Overview
Description
2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(quinolin-8-yl)acetamide is a complex organic compound that features a fused triazole-triazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(quinolin-8-yl)acetamide typically involves multiple steps. The starting materials often include quinoline derivatives and triazole compounds. The reaction conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), and catalysts such as palladium or copper salts. The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors to enhance efficiency and safety. The use of automated systems for monitoring and controlling reaction parameters would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(quinolin-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like DMSO or DMF .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(quinolin-8-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in the development of new materials, such as conductive polymers and energetic materials.
Chemical Research: It serves as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions . The exact pathways depend on the specific application, such as inhibiting viral replication or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT): Known for its high thermal stability and energetic properties.
1,2,4-triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds are used in energetic materials and have similar structural features.
Uniqueness
2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(quinolin-8-yl)acetamide is unique due to its combination of a fused triazole-triazole ring system with a quinoline moiety. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H12N8OS |
---|---|
Molecular Weight |
340.37 g/mol |
IUPAC Name |
2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C14H12N8OS/c15-21-8-17-22-13(21)19-20-14(22)24-7-11(23)18-10-5-1-3-9-4-2-6-16-12(9)10/h1-6,8H,7,15H2,(H,18,23) |
InChI Key |
ZXFSYYPEAPQLRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CSC3=NN=C4N3N=CN4N)N=CC=C2 |
Origin of Product |
United States |
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